Methyl 5-methylpiperidine-3-carboxylate
Overview
Description
Methyl 5-methylpiperidine-3-carboxylate is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methylpiperidine-3-carboxylate typically involves the esterification of 5-methylpiperidine-3-carboxylic acid. One common method is the reaction of 5-methylpiperidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:
5-methylpiperidine-3-carboxylic acid+methanolH2SO4Methyl 5-methylpiperidine-3-carboxylate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-methylpiperidine-3-carboxylic acid.
Reduction: 5-methylpiperidine-3-methanol.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-methylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving piperidine derivatives.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with its target. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the ester group.
Methyl 3-piperidinecarboxylate: A similar compound with the ester group at a different position.
5-Methylpiperidine-3-carboxylic acid: The acid form of the compound.
Uniqueness: Methyl 5-methylpiperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group makes it more reactive in certain chemical reactions compared to its acid or unsubstituted counterparts .
Properties
IUPAC Name |
methyl 5-methylpiperidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPYJRXRHXOATI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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